molecular formula C12H16O2 B054903 2,2-Dimethyl-5-phenyl-1,3-dioxane CAS No. 125213-35-6

2,2-Dimethyl-5-phenyl-1,3-dioxane

Cat. No.: B054903
CAS No.: 125213-35-6
M. Wt: 192.25 g/mol
InChI Key: SQRDUDFKHPIRLO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

2,2-Dimethyl-5-phenyl-1,3-dioxane has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-5-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Acid chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-phenyl-1,3-dioxane exerts its effects involves its ability to form stable acetal linkages. These linkages protect sensitive functional groups from unwanted reactions during chemical transformations. The compound’s stability is attributed to the electron-donating effects of the methyl groups and the resonance stabilization provided by the phenyl ring .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRDUDFKHPIRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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